molecular formula C11H15NO2 B1204615 m-Cumenyl methylcarbamate CAS No. 64-00-6

m-Cumenyl methylcarbamate

Cat. No. B1204615
CAS RN: 64-00-6
M. Wt: 193.24 g/mol
InChI Key: GYKXQTKSWLAUIT-UHFFFAOYSA-N
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Description

Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998)

Scientific Research Applications

Toxicity and Insect Control

  • m-Cumenyl methylcarbamate is studied for its toxicity and anticholinesterase activity in insects, contributing to pest control research. It has been evaluated for its effectiveness against various fly species, demonstrating varied levels of toxicity and enzyme inhibition (Respicio & Sherman, 1972).

Residue Analysis in Agricultural Products

  • This compound's residues and metabolites can be analyzed in agricultural products. Techniques like high-performance liquid chromatography have been employed to estimate residue levels in beef tissue and fat, highlighting its implications in food safety (Clegg, Roberts, & Rzecki, 1985).

Microbial Metabolism

  • Understanding microbial metabolism of compounds like m-Cumenyl methylcarbamate is essential in environmental studies. Research on how fungi metabolize this compound has shed light on its behavior in soil ecosystems (Suzuki & Takeda, 1976).

Biological Monitoring and Metabolism

  • Studies have been conducted on the metabolism of carbamate insecticides, including m-Cumenyl methylcarbamate, in various biological systems. This research is critical for understanding the environmental and health impacts of these chemicals (Schettgen, Weiss, & Angerer, 2001).

Insecticide Efficacy and Environmental Interaction

  • The efficacy of m-Cumenyl methylcarbamate as an insecticide and its environmental interaction, particularly in agricultural settings, has been a subject of study. This includes research on its effects on different insect species and its behavior under various environmental conditions (Endo & Masuda, 1980).

Atmospheric Chemical Reactions

  • The chemical behavior of m-Cumenyl methylcarbamate in the atmosphere, particularly its reactions with radicals like OH, has been explored. These studies are crucial for understanding the environmental fate of this chemical (Zhang et al., 2012).

Radiolabeling for Research

  • Radiolabeling techniques have been developed for m-Cumenyl methylcarbamate, aiding in tracing and studying its distribution and metabolism in various systems (Krishna, Dorough, & Casida, 1962).

Comparative Metabolism Studies

  • Comparative studies on the metabolism of various carbamates, including m-Cumenyl methylcarbamate, provide insights into their biological transformations and potential environmental impacts (Sonawane & Knowles, 1971).

properties

CAS RN

64-00-6

Product Name

m-Cumenyl methylcarbamate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-10(7-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)

InChI Key

GYKXQTKSWLAUIT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)NC

Color/Form

White crystalline solid

melting_point

162 to 165 °F (EPA, 1998)
73.0 °C
72 to 74 °C

Other CAS RN

64-00-6

physical_description

Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998)

Pictograms

Acute Toxic

shelf_life

This cmpd is stable to heat, light, & hydrolysis under normal conditions.

solubility

4.40e-04 M
10% in isophorone;  10% in xylene;  20% in toluene;  20% in toluene;  40% in isopropanol;  50% in acetone;  60% in dimethylformamide. Practically insoluble in cyclohexane.
In water, 85 ppm at 30 °C
In water, 270 mg/L at 25 °C /Estimated/

vapor_pressure

4.4X10-3 mm Hg at 25 °C /Estimated/

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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